molecular formula C8H6Cl4 B046432 Tetrachloro-m-xylene CAS No. 877-09-8

Tetrachloro-m-xylene

Cat. No. B046432
CAS RN: 877-09-8
M. Wt: 243.9 g/mol
InChI Key: NTUBJKOTTSFEEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetrachloro-m-xylene involves optimized molecular geometry, vibrational assessments, and natural bond orbital (NBO) analyses. These processes are crucial for understanding the compound's formation and optimizing its production for further studies or applications (Venkatesh et al., 2018).

Molecular Structure Analysis

TCMX's molecular structure has been analyzed through molecular dynamic simulations, ALIE surface, Fukui functions, and vibrational spectra studies. These analyses help identify reactivity sites and investigate the autoxidation mechanism of TCMX, providing a comprehensive understanding of its molecular behavior (Venkatesh et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of TCMX have been explored, focusing on bond dissociation energies (BDE) for hydrogen abstraction. This research aids in understanding the compound's stability and reactivity under various conditions, which is crucial for its potential applications in chemical synthesis and materials science (Venkatesh et al., 2018).

Physical Properties Analysis

Studies on TCMX have also delved into its physical properties, including molecular relaxation processes in the solid state and the appearance of a solid rotator phase upon heating. These properties are significant for understanding the compound's behavior in various states and temperatures, which can impact its handling and storage (Ramos et al., 1996).

Chemical Properties Analysis

The chemical properties of TCMX, such as its reactivity and stability, have been a focus of research. Understanding these properties is essential for exploring its potential uses in industrial and scientific applications, where its chemical stability and reactivity can be leveraged for specific purposes (Venkatesh et al., 2018).

Scientific Research Applications

  • Chemical Reactions : TCMX reacts with fuming nitric acid to form various chemical compounds, indicating its utility in chemical synthesis (Suzuki, Ishizaki, Maruyama, & Hanafusa, 1975).

  • Molecular Dynamics : TCMX has a tendency to bind preferentially with water molecules, as determined by molecular dynamics simulations. This property could be relevant in the study of thermodynamical properties and molecular interactions (Venkatesh et al., 2018).

  • Enthalpy of Mixing : Studies on the enthalpy of mixing of carbon tetrachloride with m-xylene have shown significant findings, useful in understanding the thermodynamics of mixtures (Howell & Stubley, 1969).

  • Molecular Addition Compounds : The standard molar enthalpies of formation of molecular addition compounds in mixtures involving tetrachloromethane and various xylenes have been calculated, which is significant in the study of chemical thermodynamics (Boerio-goates, Goates, Ott, & Goates, 1985).

  • Synthesis Applications : TCMX is used in the synthesis of various compounds, such as a novel dehydrogenation-addition product of abietic acid, highlighting its role in organic synthesis (Kasturi, Raghavan, Dev, & Banerjee, 1966).

  • Molecular Motions : Research into the molecular relaxation processes of TCMX in the solid state offers insights into the behavior of molecules at different temperatures, which is valuable in the field of material science and phase transitions (Ramos, Sousa, Correia, & Dionísio, 1996).

  • Solvent Properties : Studies have identified TCMX as a potential safer alternative to more hazardous solvents due to its similar solvent properties, which is important in the context of environmental and occupational health (Knapp, 1966).

  • Hazardous Waste Treatment : TCMX's interaction with sulfate reducers and methanogens suggests potential applications in the biological treatment of hazardous wastes (Bhattacharya & Ataman, 1989).

  • Catalysis and Adsorption : The surface modification of catalysts with TCMX enhances selectivity in processes like xylene isomerization, which is crucial in petrochemical industries (Zheng, Jentys, & Lercher, 2006).

  • Phase Equilibria and Calorimetry : Research on the combustion calorimetry of organic chlorine compounds, including tetrachloro-p-xylene, contributes to a better understanding of their thermodynamic properties (Smith, Scott, & Mccullough, 1964).

Safety And Hazards

TCMX is harmful if swallowed and causes skin and serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is also toxic if inhaled, and suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1,2,3,5-tetrachloro-4,6-dimethylbenzene
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InChI

InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBJKOTTSFEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
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DSSTOX Substance ID

DTXSID6075433
Record name Tetrachloro-m-xylene
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Molecular Weight

243.9 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 2,4,5,6-Tetrachloro-m-xylene
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Product Name

Tetrachloro-m-xylene

CAS RN

877-09-8
Record name Tetrachloro-m-xylene
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Record name Tetrachloro-m-xylene
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Record name Tetrachloro-m-xylene
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Record name 2,4,5,6-tetrachloro-m-xylene
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Record name TETRACHLORO-M-XYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
JJ Moura Ramos, RJC Sousa… - Berichte der …, 1996 - Wiley Online Library
… 161 kJ mol-' for pentachlorobenzenethiol [26] and it is to be emphasised that these values compare very well with the values we obtained in the present work for tetrachloro-m-xylene (…
Number of citations: 6 onlinelibrary.wiley.com
T Horák, V Kellner, M Jurková, J Čulík, P Čejka - Proceedings of ECOpole, 2009 - infona.pl
… 2,4,5,6-tetrachloro-m-xylene and decachlorobiphenyl were used as surrogate standards for the determination of PCB in various types of water. These compounds were examined …
Number of citations: 6 www.infona.pl
Y Na, JJ Seo, KJ Kim, J Hong - 2005 - osti.gov
… Cartridges containing pesticide residue consisting of N-vinylpyrrolidone and divinylbenzene, Aroclors, deca-chlorobiphenyl (deca-B), and tetrachloro-m-xylene were used with an HP-…
Number of citations: 0 www.osti.gov
O Zuloaga, N Etxebarria, LA Fernández, JM Madariaga - Talanta, 1999 - Elsevier
… , mixed with 2 g of anhydrous sodium sulphate and transferred to the pre-rinsed paper thimble and 60 μl of a surrogate mixture of dibutyl chlorendate and 2,4,5,6-tetrachloro-m-xylene …
Number of citations: 65 www.sciencedirect.com
S Fu, S Chu, X Xu - Bulletin of environmental contamination and …, 2001 - Springer
… 2,4,5,6, -tetrachloro-m-xylene (97.00% purity) were purchased from Supelco Company. The … and 1 ml of 2,4,5,6-tetrachloro-m-xylene at the concentration of 1 pg/ml was added as …
Number of citations: 135 link.springer.com
S Van Quekelberghe, F Vanacker, K De Graeve… - academia.edu
Method Fish and fish tissues are cut to small cubes and mixed until a homogenous gummy mix is formed. A representative subsample of 20 g is weighed, an equal amount of anhydrous …
Number of citations: 2 www.academia.edu
JB Greaux, MJ Lambert, JA Joens - Journal of inclusion phenomena and …, 1992 - Springer
… (90%), and 2,4,5,6-tetrachloro-mxylene (98%). Compound purity was checked by UV-visible … , and 2,4,5,6-tetrachloro-mxylene was further purified by sublimation. In these cases the …
Number of citations: 4 link.springer.com
C Kitazawa - Proceedings of 8th International Symposium on …, 1994 - ieeexplore.ieee.org
… -- pentachloronitrobenzene, pentachloroaniline, pentachlorotoluene,tetrachlorom-xylene,pentabromotoluene,tetrachloro-o-xylene, 1,2,3-… 218.0 P21/c tetrachloro-m-xylene …
Number of citations: 0 ieeexplore.ieee.org
FC Mazza, NA de Souza Sampaio… - Analytical and …, 2023 - Springer
… The QuEChERS procedure reported in the literature was extended to incorporate the analytes tetrachloro-m-xylene, decachlorobiphenyl, trans-chlordane, chlordane, endosulfan lactone…
Number of citations: 22 link.springer.com
K Yuehui, L Peibin, W Zijuan, L Yibing… - Journal of Lake …, 2003 - europepmc.org
… Pentachloro-nitrobenzene (PCNB) was used as internal standard and 2,4,5,6-tetrachloro-m-xylene (TMX) and PCB-209 were used as surrogate. The method recoveries were ranged …
Number of citations: 31 europepmc.org

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